molecular formula C11H21N5OS B11502452 Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)-

Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)-

Cat. No.: B11502452
M. Wt: 271.39 g/mol
InChI Key: ZBUXBTJXIPQCGO-UHFFFAOYSA-N
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Description

Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- is a complex organic compound characterized by the presence of acetamide, tert-butyl, and tetrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- typically involves multiple steps. One common method includes the reaction of tert-butylamine with acetic anhydride to form N-tert-butylacetamide. This intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and tetrazole-containing molecules. Examples are N-tert-butylacetamide and 1-tert-butyl-1H-tetrazole.

Uniqueness

What sets Acetamide, N-tert-butyl-2-(1-tert-butyl-1H-tetrazol-5-ylsulfanyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of interest in scientific research .

Properties

Molecular Formula

C11H21N5OS

Molecular Weight

271.39 g/mol

IUPAC Name

N-tert-butyl-2-(1-tert-butyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C11H21N5OS/c1-10(2,3)12-8(17)7-18-9-13-14-15-16(9)11(4,5)6/h7H2,1-6H3,(H,12,17)

InChI Key

ZBUXBTJXIPQCGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=NN1C(C)(C)C

Origin of Product

United States

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